REACTION_SMILES
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[CH3:16][O-:17].[CH:1](=[O:2])[O:3][CH2:4][CH3:5].[Cl:6][c:7]1[cH:8][cH:9][c:10]([C:13]([CH3:14])=[O:15])[cH:11][cH:12]1.[ClH:19].[Na+:18]>>[CH:1](=[O:2])[CH2:14][C:13]([c:10]1[cH:9][cH:8][c:7]([Cl:6])[cH:12][cH:11]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=CCC(=O)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |